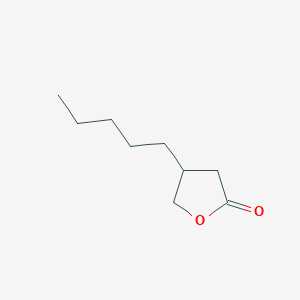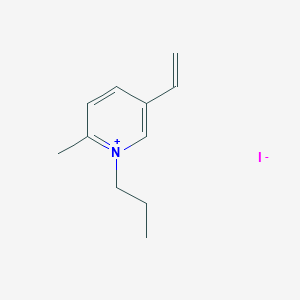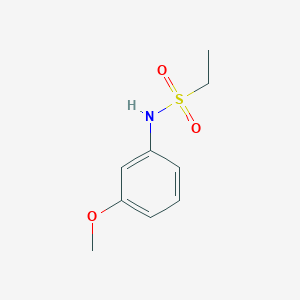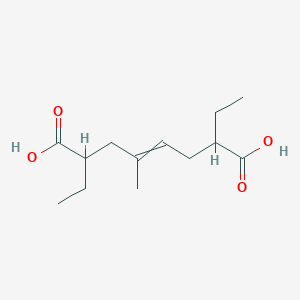
2,7-Diethyl-4-methyloct-4-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diethyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C13H22O4. It consists of 22 hydrogen atoms, 13 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes both alkyl and alkenyl groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 2,7-Diethyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of enolate ions, where the enolate ion is treated with an alkyl halide under basic conditions to form the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
2,7-Diethyl-4-methyloct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Diethyl-4-methyloct-4-enedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 2,7-Diethyl-4-methyloct-4-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2,7-Diethyl-4-methyloct-4-enedioic acid can be compared with other similar compounds, such as:
2,7-Dimethyl-4-methyloct-4-enedioic acid: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and reactivity.
2,7-Diethyl-4-methylhex-4-enedioic acid: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Eigenschaften
CAS-Nummer |
55005-88-4 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2,7-diethyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C13H22O4/c1-4-10(12(14)15)7-6-9(3)8-11(5-2)13(16)17/h6,10-11H,4-5,7-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
JNWAPUDZKJAHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C(C)CC(CC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


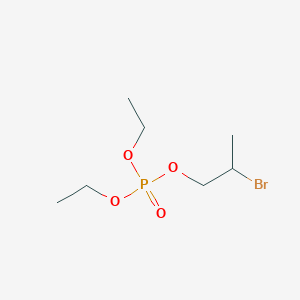
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
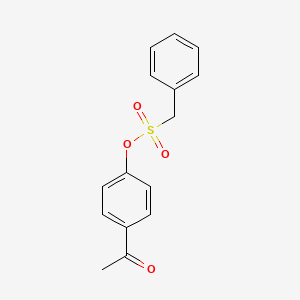

![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
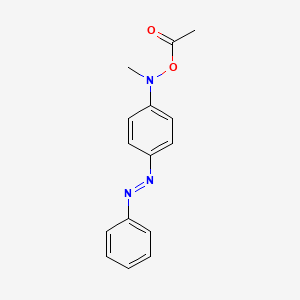
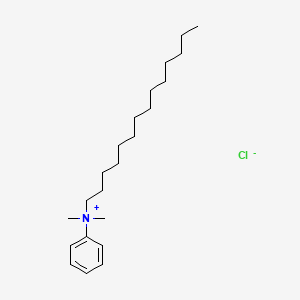
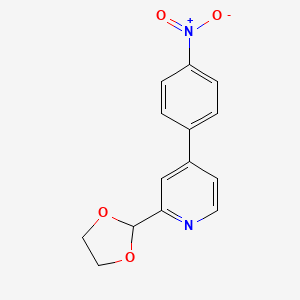
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
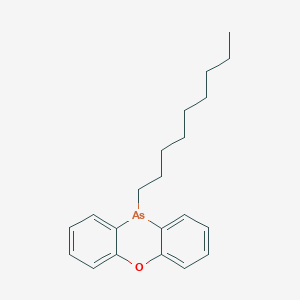
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
